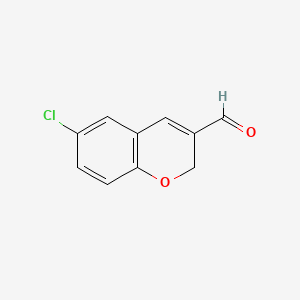

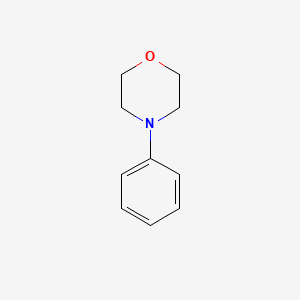

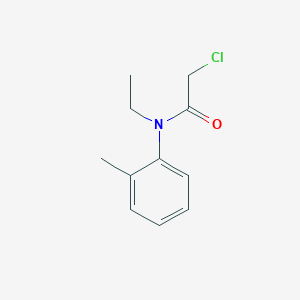

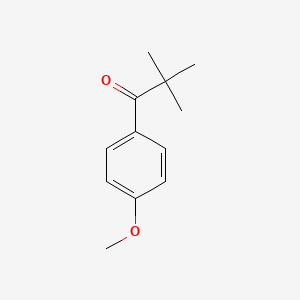

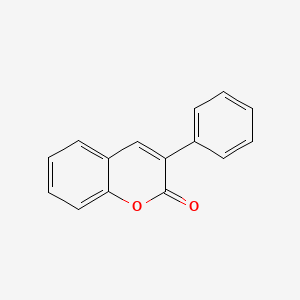

3-Phenylcoumarin

Descripción general

Descripción

Synthesis Analysis

3-Phenylcoumarin derivatives have been designed using virtual combinatorial chemistry or rationally de novo and synthesized using microwave chemistry . The derivatives inhibited the Monoamine oxidase B (MAO-B) at 100 nM−1 μM .Chemical Reactions Analysis

3-Phenylcoumarin derivatives have shown to inhibit the MAO-B at 100 nM−1 μM . The IC 50 value of the most potent derivative was 56 nM .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Therapeutic Solutions

3-Phenylcoumarins have been extensively utilized in medicinal chemistry due to their versatile scaffold, which allows for the creation of new chemical entities aimed at therapeutic solutions for various diseases . The structural adaptability of 3-Phenylcoumarin enables the synthesis of a wide array of derivatives, each with distinct properties and potential pharmacological activities.

Organic Chemistry: Synthetic Pathways

In organic chemistry, 3-Phenylcoumarins serve as a fundamental scaffold. Researchers have developed numerous synthetic pathways to create 3-Phenylcoumarin derivatives, leveraging their natural origin and chemical reactivity . These pathways are crucial for the exploration of this compound’s broad applications in different scientific fields.

Fluorescence Studies: Natural Fluorophore

3-Phenylcoumarins exhibit intrinsic fluorescence when excited with ultraviolet light, making them valuable as natural fluorophores . This property is particularly useful in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection, providing a non-invasive means of studying various biological and chemical processes.

Enzyme Inhibition: MAO-B Inhibition

3-Phenylcoumarin derivatives have been designed and synthesized to target and inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases . The inhibition potency of these derivatives has been validated, highlighting the compound’s potential in developing treatments for conditions such as Parkinson’s disease.

Steroid Hormone Research: Function Modulators

Coumarins, including 3-Phenylcoumarin, are employed as tool compounds to aid in the discovery of selective function modulators of steroid hormone binding proteins . These proteins play a crucial role in various bodily functions, and modulating their activity can lead to novel therapeutic approaches for endocrine diseases.

Antiviral Research: HIV-1 Replication Inhibitors

Studies have indicated that certain 3-Phenylcoumarin derivatives, particularly those with prenyl and prenacyl substituents, may reinforce antiviral activity against HIV-1 replication . This opens up possibilities for the compound’s application in developing new antiretroviral drugs.

Chemical Biology: Structural Isosteres

The 3-Phenylcoumarin scaffold is considered an isostere of the isoflavone, with the carbonyl group translated from position 4 to position 2 on the pyran ring . This structural similarity allows for its use in chemical biology studies, exploring the interactions and functionalities of isoflavones and related compounds.

Drug Discovery: Coumarin-Resveratrol Hybrids

3-Phenylcoumarin can also be viewed as a hybrid between coumarin and resveratrol, combining the properties of both compounds . This hybridization is particularly intriguing for drug discovery, as it merges the therapeutic profiles of two distinct yet pharmacologically significant molecules.

Mecanismo De Acción

Target of Action

3-Phenylcoumarin, also known as 3-Phenyl-2H-chromen-2-one, has been identified as a potential multi-target inhibitor for human cholinesterases and monoamine oxidases . These targets play a crucial role in the neurotransmitter shortage associated with Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with its targets, namely MAO-A, MAO-B, AChE, and BChE, through binding interactions . The 3-phenylcoumarin derivatives possess a reactive electronic characteristic that is crucial for their anti-cholinesterase activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the neurotransmitter shortage in Alzheimer’s disease (AD). It acts as an inhibitor for MAO-A, MAO-B, AChE, and BChE, enzymes that are involved in the metabolism and regulation of neurotransmitters .

Pharmacokinetics

Coumarins are known to undergo metabolic pathways involving specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

The result of the compound’s action is the inhibition of the targeted enzymes, which can address the neurotransmitter shortage associated with Alzheimer’s disease (AD) . This leads to a decrease in the symptoms of AD, providing a therapeutic benefit .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDSXZLYIKESML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241860 | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955-10-2 | |

| Record name | 3-Phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV24YNY4AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Phenylcoumarins bind to the active site of MAO-B, a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the degradation of neurotransmitters like dopamine. [, ] This binding prevents the enzyme from breaking down dopamine, leading to increased dopamine levels in the brain. []

A: MAO-B inhibitors are considered potential therapeutic agents for neurodegenerative diseases like Parkinson's disease, as elevated MAO-B activity is associated with oxidative stress and neuronal damage in these conditions. [] By inhibiting MAO-B, 3-phenylcoumarins may help to protect neurons and slow disease progression.

ANone: Yes, research has shown that 3-phenylcoumarins can also act as:

- Antifungal agents: Demonstrating activity against various fungi, including Alternaria alternata, Cladosporium herbarum, Fusarium oxysporum, and Trichoderma harzianum. []

- Anti-HIV agents: Exhibiting inhibition of HIV replication, potentially through NF-κB inhibition and antagonism of the Tat protein. []

- Tyrosinase, elastase, collagenase, and hyaluronidase inhibitors: Suggesting potential applications in addressing skin aging processes. []

- Antibacterial agents: Displaying selective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, potentially by targeting bacterial tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. []

A: The molecular formula of 3-phenylcoumarin is C15H10O2, and its molecular weight is 222.24 g/mol. []

ANone: 3-Phenylcoumarins typically display characteristic peaks in their spectroscopic data:

- UV-Vis Spectroscopy: Exhibit absorption bands similar to trans- and cis-stilbene due to the presence of the stilbenoid subchromophore. []

- Fluorescence Spectroscopy: Show fluorescence properties influenced by the substituents on the coumarin and phenyl rings. [, ]

- NMR Spectroscopy: Proton and carbon NMR spectra provide detailed structural information about the coumarin and phenyl ring systems and the presence of substituents. [, ]

- Mass Spectrometry: Show unique fragmentation patterns that can be used to identify and characterize these compounds. [, ]

ANone: The provided research papers primarily focus on the synthesis and biological activity of 3-phenylcoumarins. Further research is needed to comprehensively assess their material compatibility and stability under diverse conditions.

ANone: The provided research primarily focuses on 3-phenylcoumarin as a bioactive molecule. Currently, there is limited information about its catalytic properties or applications in the context of chemical reactions.

ANone: Computational tools have been extensively applied in 3-phenylcoumarin research for:

- Docking studies: To predict the binding modes and interactions of 3-phenylcoumarins with target enzymes like MAO-B. [, , ]

- 3D-QSAR modeling: To establish relationships between the structure of 3-phenylcoumarins and their biological activities, aiding in the design of new derivatives with improved potency and selectivity. [, ]

- Molecular dynamics simulations: To investigate the dynamic behavior of 3-phenylcoumarins within the binding pockets of target proteins and to gain insights into their binding stability and conformational changes. []

- Theoretical calculations: To understand the electronic structures, spectroscopic properties, and antioxidant activities of these compounds. [, ]

ANone: SAR studies have revealed crucial insights:

- MAO-B Inhibition: Small substitutions at the 6- or 8-position of the coumarin nucleus are favorable for MAO-B inhibition when a phenyl group is present at the 3-position. [] Meta and para substitutions on the 3-phenyl ring generally enhance MAO-B inhibitory activity and selectivity. [, ]

- Antifungal Activity: Hydroxylation patterns significantly impact antifungal activity, with 6,7-dihydroxy-3-phenylcoumarin exhibiting high potency. []

- Antioxidant Activity: The number and position of hydroxyl groups influence antioxidant properties. 7-Hydroxy-3-(3'-hydroxy)phenylcoumarin (8) displayed remarkable activity in various antioxidant assays. []

- Antibacterial Activity: The 3-phenyl ring and the position of hydroxyl groups on the coumarin scaffold play a role in modulating the antibacterial activity. []

ANone: The provided research primarily emphasizes the synthesis and biological evaluation of 3-phenylcoumarins. Further investigations are needed to determine their stability profiles under various conditions and develop optimal formulation strategies to enhance their solubility, bioavailability, and stability for therapeutic applications.

ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the synthesis, SAR, and preliminary biological evaluation of 3-phenylcoumarins. Further investigations are necessary to address these aspects comprehensively.

ANone:

- Early studies recognized the structural similarities between 3-phenylcoumarins and stilbenes, highlighting the concept of subchromophores and their influence on spectroscopic properties. []

- The discovery of natural 4-hydroxy-3-phenylcoumarins like robustic acid [] and indicanine A [] from plant sources spurred interest in their biological activities.

- Research identifying 3-phenylcoumarins as potent and selective MAO-B inhibitors [, , ] marked a significant milestone, paving the way for exploring their therapeutic potential in neurodegenerative diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.